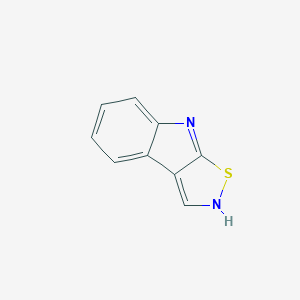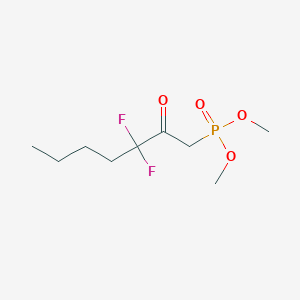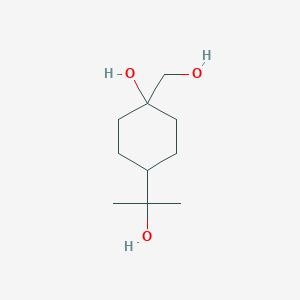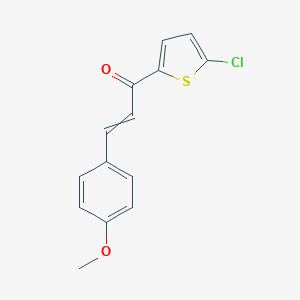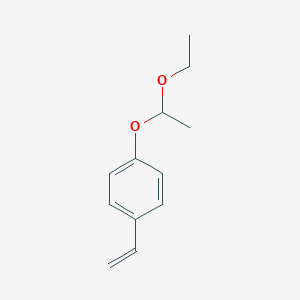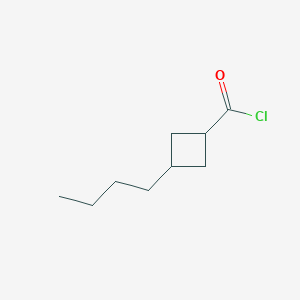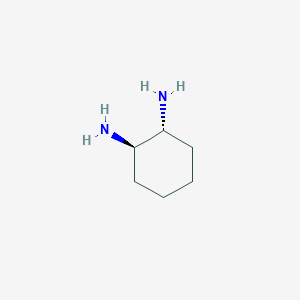
(1R,2R)-(-)-1,2-Diaminociclohexano
Descripción general
Descripción
(1R,2R)-(-)-1,2-Diaminocyclohexane, also known as DACH, is an important organic compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, biochemicals, and other materials. DACH has been studied extensively due to its unique properties and potential uses. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for DACH.
Aplicaciones Científicas De Investigación
Ligando Quiral para Complejos Metálicos
(1R,2R)-(-)-1,2-Diaminociclohexano sirve como un ligando quiral en la formación de complejos metálicos. Estos complejos son cruciales en varios campos, incluida la síntesis asimétrica, donde pueden catalizar reacciones para producir moléculas quirales que son importantes en los productos farmacéuticos .
Síntesis de Tropocoronanos Quirales
Este compuesto se utiliza en la síntesis de tropocoronanos quirales, que son compuestos macrocíclicos con utilidad potencial en catálisis asimétrica. La catálisis asimétrica es vital para producir sustancias enantioméricamente puras, que tienen implicaciones significativas en el desarrollo de fármacos .
Investigación sobre la Histamina
Estructuralmente similar a la histamina, this compound puede actuar como un antagonista del receptor H4 de la histamina. Esta aplicación es particularmente relevante para comprender el papel de los receptores H4 en las respuestas inflamatorias y las funciones del sistema nervioso central.
Desarrollo de Fármacos
Debido a su capacidad para formar complejos quirales, este compuesto es fundamental en la investigación farmacéutica, donde puede conducir al desarrollo de nuevos fármacos con configuraciones enantioméricas específicas, que pueden tener diferentes efectos terapéuticos .
Ciencia de Materiales
En la ciencia de materiales, la capacidad del compuesto para formar complejos estables con metales se puede explotar para crear nuevos materiales con propiedades ópticas o electrónicas específicas, que se pueden utilizar en diversas aplicaciones tecnológicas .
Investigación en Catálisis
El papel del compuesto en la catálisis se extiende más allá de los productos farmacéuticos. Se puede utilizar para estudiar y desarrollar nuevos procesos catalíticos que sean más eficientes, selectivos y respetuosos con el medio ambiente, lo cual es crucial para las prácticas de química sostenible .
Mecanismo De Acción
Target of Action
The primary target of (1R,2R)-(-)-1,2-Diaminocyclohexane, also known as (1R,2R)-cyclohexane-1,2-diamine, is nuclear DNA in cancer cells . This compound belongs to a class of potent antitumor platinum cytostatics called phosphaplatins .
Mode of Action
The compound interacts with its target, nuclear DNA, by binding to it . This binding results in DNA lesions that contribute to killing cancer cells treated with this phosphaplatin derivative . The efficiency of this compound in binding to nuclear DNA is similar to that of cisplatin, another platinum antitumor drug .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation . It exhibits excellent antiproliferative activity in various cancer cell lines . The compound’s action on these pathways results in the inhibition of cell division in rapidly dividing tumor cells .
Pharmacokinetics
The pharmacokinetics of (1R,2R)-(-)-1,2-Diaminocyclohexane involves its absorption, distribution, metabolism, and excretion (ADME) . The compound is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Urinary excretion is the predominant route of elimination, with fecal excretion accounting for only a small percentage of the administered dose . The renal clearance of the compound is about 2-fold that for cisplatin .
Result of Action
The result of the compound’s action is the inhibition of cell division in rapidly dividing tumor cells .
Action Environment
The compound’s action, efficacy, and stability are influenced by the environment of cancer cells . The compound accumulates in cancer cells but to a lesser extent than cisplatin . It remains intact in the medium in which the cells were cultured before it accumulates inside the cells . This suggests that the compound is activated by releasing free pyrophosphate only in the environment of cancer cells, thereby allowing it to bind to nuclear DNA .
Direcciones Futuras
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of action of (1R,2R)-(-)-1,2-Diaminocyclohexane is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These mechanisms are largely speculative and require further experimental validation .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Propiedades
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883654 | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
20439-47-8, 1121-22-8 | |
| Record name | (-)-trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminocyclohexane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-trans-1,2-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A1: (1R,2R)-(-)-1,2-Diaminocyclohexane has the molecular formula C6H14N2 and a molecular weight of 114.2 g/mol [].
Q2: How can I characterize (1R,2R)-(-)-1,2-Diaminocyclohexane spectroscopically?
A2: (1R,2R)-(-)-1,2-Diaminocyclohexane and its derivatives can be characterized by various spectroscopic techniques, including:
- IR Spectroscopy: Provides information about functional groups, such as characteristic peaks for amine N-H stretching and C-N stretching vibrations [, , , ].
- NMR Spectroscopy (1H and 13C): Offers detailed structural information about the cyclohexane ring and attached substituents, allowing for the identification of diastereomers and the determination of enantiomeric purity [, , , , , , , , , , ].
Q3: What is the significance of the chirality of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A3: The (1R,2R)- configuration imparts chirality to DACH, making it a valuable building block for chiral ligands and catalysts [, , , , , , , , , , ]. This chirality plays a crucial role in inducing asymmetry in chemical reactions, leading to the formation of enantioenriched products.
Q4: How does the stability of (1R,2R)-(-)-1,2-Diaminocyclohexane vary under different conditions?
A4: (1R,2R)-(-)-1,2-Diaminocyclohexane is air- and CO2-sensitive, requiring storage under inert gas to prevent degradation []. It exhibits good solubility in aqueous acidic solutions, alcohols, and most organic solvents, facilitating its use in various reaction media [].
Q5: How is (1R,2R)-(-)-1,2-Diaminocyclohexane employed in asymmetric catalysis?
A5: (1R,2R)-(-)-1,2-Diaminocyclohexane serves as a versatile chiral building block for ligands in transition metal catalysis:
- Chiral Salen Ligands: Condensation with salicylaldehyde derivatives generates chiral salen ligands, forming complexes with metals like manganese, cobalt, and copper, which catalyze asymmetric epoxidations, cyclopropanations, and other transformations [, , , , , ].
- Other Chiral Ligands: DACH yields chiral diiminophosphoranes, imino-sulfoxides, and other ligands, enabling enantioselective reactions with various transition metal complexes [, , , ].
Q6: How does the structure of DACH-derived catalysts influence catalytic activity and selectivity?
A6: The rigid cyclohexane backbone and chiral diamine functionality in DACH-derived ligands create a well-defined chiral environment around the metal center. This influences the approach of substrates during catalysis, leading to enantioselectivity [, , , , , ].
Q7: How is computational chemistry used to study (1R,2R)-(-)-1,2-Diaminocyclohexane and its derivatives?
A7: Computational methods, such as Density Functional Theory (DFT), provide insights into:
- Molecular Geometry and Conformation: DFT calculations help determine the preferred conformations of DACH derivatives, influencing their activity as ligands or catalysts [].
- Reaction Mechanisms: Computational studies elucidate reaction pathways and transition states in DACH-catalyzed reactions, aiding in catalyst design and optimization [].
Q8: How do modifications to the (1R,2R)-(-)-1,2-Diaminocyclohexane structure affect its properties?
A8: Structural modifications of DACH significantly impact its activity:
- N-Substitution: Introducing different substituents on the nitrogen atoms influences the electronic and steric properties of DACH-derived ligands, ultimately affecting the catalyst's activity and selectivity [, , , , ].
- Backbone Modification: Changing the cyclohexane ring to other cyclic or acyclic structures alters the ligand's bite angle and flexibility, impacting metal complex stability and catalytic performance [, ].
Q9: What are other notable applications of (1R,2R)-(-)-1,2-Diaminocyclohexane in scientific research?
A9: DACH's versatility extends beyond catalysis:
- Chiral Resolving Agent: It efficiently resolves racemic mixtures of compounds, such as 2,2′-Dihydroxy-1,1′-binaphthyl, by forming diastereomeric salts with different solubilities [].
- Supramolecular Chemistry: DACH acts as a building block for supramolecular structures like helicates and gels, where its hydrogen-bonding ability and chirality direct the assembly process [, , , , ].
- Chiral Sensor: Derivatized DACH, like thiophosphoroamide 4, acts as a chiral sensor for enantiodiscrimination of various acids using NMR techniques [].
Q10: What factors are essential to consider when transitioning (1R,2R)-(-)-1,2-Diaminocyclohexane-based technologies from the laboratory to practical applications?
A10:
- Stability and Formulation: Addressing the air and CO2 sensitivity of DACH and developing stable formulations are crucial for real-world use [, ].
- Cost-Effectiveness: Exploring alternative synthetic routes and more readily available starting materials can enhance the cost-effectiveness of DACH-based technologies [].
- Environmental Impact: Developing sustainable synthetic methods and considering the environmental impact of DACH derivatives and their byproducts is essential [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



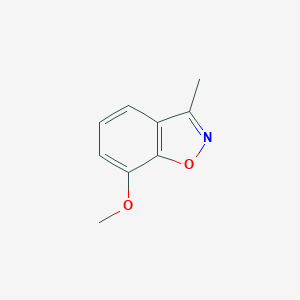
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
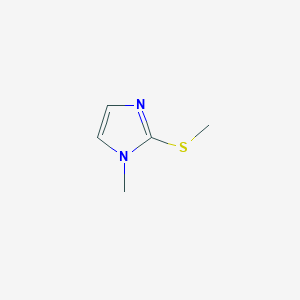
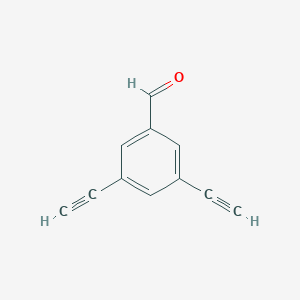
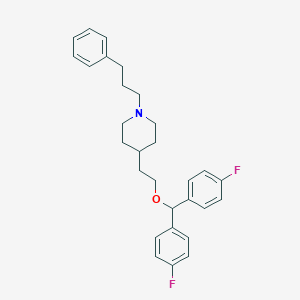
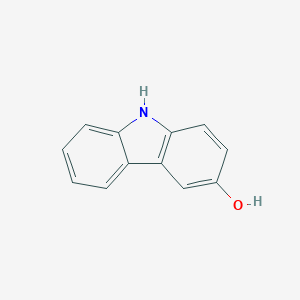
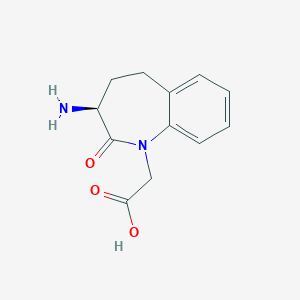
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
